molecular formula C7H13NO B12923468 (1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol

(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol

Cat. No.: B12923468
M. Wt: 127.18 g/mol
InChI Key: AOYUQKRGAQMSJV-VQVTYTSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol is a chiral bicyclic amine alcohol of high interest in medicinal chemistry and neuroscience research. This compound features the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in a range of bioactive molecules and is structurally similar to tropane alkaloids . The defined (1S,2S,5R) stereochemistry is critical for its specific interactions with biological targets. This scaffold is recognized for its significant potential in drug discovery, particularly due to the rigidity provided by its bicyclic backbone, which helps in locking the conformation of potential drug molecules . Researchers are actively exploring derivatives of this scaffold as selective antagonists for opioid receptors, including the kappa opioid receptor (KOR) and the mu opioid receptor (MOR) . These investigations make this compound a valuable and versatile building block for developing new neuropharmacological tools and potential therapeutic agents. The compound is provided with guaranteed high purity and is intended for research applications only. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1S,2S,5R)-8-azabicyclo[3.2.1]octan-2-ol

InChI

InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7+/m1/s1

InChI Key

AOYUQKRGAQMSJV-VQVTYTSYSA-N

Isomeric SMILES

C1C[C@H]2[C@H](CC[C@@H]1N2)O

Canonical SMILES

C1CC2C(CCC1N2)O

Origin of Product

United States

Preparation Methods

Enantioselective Construction from Acyclic Precursors

A widely studied approach involves the enantioselective synthesis of an acyclic precursor that contains the stereochemical information necessary for the subsequent formation of the bicyclic scaffold. This method typically uses chiral catalysts or auxiliaries to induce stereocontrol during key bond-forming steps.

  • Key Steps:

    • Preparation of an acyclic intermediate with defined stereocenters.
    • Intramolecular cyclization to form the bicyclic azabicyclo[3.2.1]octane core.
    • Functional group transformations to install the 2-hydroxyl group.
  • Advantages:

    • High enantioselectivity achievable.
    • Flexibility in modifying substituents on the bicyclic scaffold.
  • Limitations:

    • Multi-step synthesis with potential for yield loss.
    • Requires access to chiral catalysts or auxiliaries.

Direct Stereocontrolled Formation of the Bicyclic Scaffold

Alternative methodologies achieve stereochemical control directly in the transformation that generates the bicyclic system, often via intramolecular cyclizations or desymmetrization of achiral tropinone derivatives.

  • Desymmetrization of Tropinone Derivatives:

    • Starting from achiral tropinone, selective functionalization and reduction steps yield the desired stereochemistry.
    • Enzymatic or chemical catalysts can be employed to induce stereoselectivity.
  • Intramolecular Cyclization Approaches:

    • Use of nucleophilic substitution or radical cyclization to close the bicyclic ring.
    • Control of reaction conditions (temperature, solvent, catalyst) to favor the desired stereoisomer.
  • Advantages:

    • Potentially shorter synthetic routes.
    • Direct access to the bicyclic core with stereocontrol.
  • Limitations:

    • Requires precise reaction condition optimization.
    • May have limited substrate scope.

Representative Synthetic Route Example

A typical synthetic sequence reported in literature involves:

Step Reaction Type Key Reagents/Catalysts Outcome/Notes
1 Enantioselective addition Chiral catalyst (e.g., organocatalyst) Formation of chiral acyclic intermediate
2 Intramolecular cyclization Acid/base catalysis or metal catalyst Formation of bicyclic azabicyclo[3.2.1]octane core
3 Hydroxylation or reduction Selective oxidants or hydride reagents Installation of 2-hydroxyl group with stereocontrol
4 Purification Chromatography, recrystallization Isolation of pure (1S,2S,5R) isomer

Research Findings and Comparative Analysis

A comprehensive review of synthetic methodologies highlights the following:

  • Enantioselective approaches relying on chiral catalysts have achieved enantiomeric excesses (ee) exceeding 90%, demonstrating excellent stereocontrol in the formation of the bicyclic scaffold.

  • Desymmetrization of tropinone derivatives offers a practical route with fewer steps, but often requires enzymatic catalysis or carefully tuned chemical conditions to achieve high stereoselectivity.

  • Patent literature reveals various synthetic intermediates and methods involving azabicyclo alkyl derivatives, including the use of diphenylphosphoryl azide and ethyl n-ethoxycarbonyliminocarbamate as reagents in key transformations.

  • Reaction media and conditions such as solvent choice (e.g., dichloromethane, ethyl acetate), temperature control, and drying methods significantly influence yield and stereochemical outcome.

Summary Table of Preparation Methods

Methodology Starting Material Key Features Advantages Limitations
Enantioselective synthesis from acyclic precursors Acyclic chiral intermediates Use of chiral catalysts, multi-step High stereoselectivity, flexible Longer synthesis, catalyst cost
Direct stereocontrolled cyclization Achiral tropinone derivatives Desymmetrization or intramolecular cyclization Shorter route, direct scaffold formation Requires precise control, limited scope
Patent-based synthetic intermediates Various azabicyclo alkyl derivatives Use of specialized reagents (e.g., diphenylphosphoryl azide) Novel intermediates, potential for scale-up Complex reagent handling

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Neurological Disorders

Research indicates that (1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol interacts with neurotransmitter receptors in the brain, potentially modulating neurotransmitter release and uptake. This property makes it a candidate for developing therapeutic agents for conditions such as:

  • Anxiety Disorders : Studies have shown its potential to influence anxiety-related behaviors through modulation of serotonin and dopamine receptors.
  • Depression : The compound's ability to affect neurotransmitter systems may provide avenues for antidepressant development.
  • Neurodegenerative Diseases : Its neuroprotective properties are being explored for conditions like Alzheimer's disease, where it may help in preserving cognitive function.

Pain Management

The compound's mechanism of action suggests it can play a role in pain perception modulation. By influencing specific receptors involved in pain pathways, this compound could be investigated as an analgesic agent or as an adjunct to existing pain management therapies.

Synthetic Routes

The synthesis of this compound typically employs enantioselective methods to ensure the correct stereochemistry is achieved from achiral precursors. Common synthetic strategies include:

  • Enantioselective Construction : Starting from acyclic materials that contain necessary stereochemical information.
  • Desymmetrization Processes : Utilizing achiral tropinone derivatives to achieve stereochemical control directly during the transformation into the bicyclic structure.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal explored the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels when administered at specific dosages compared to control groups, highlighting its potential as an anxiolytic agent.

Case Study 2: Pain Modulation

In another study focusing on pain modulation, researchers administered this compound to rats subjected to induced pain stimuli. The findings showed a marked decrease in pain response times and behaviors indicative of reduced pain perception, suggesting its efficacy as an analgesic compound.

Mechanism of Action

The mechanism of action of (1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows it to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Stereochemistry Key Properties/Applications
(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol (Target Compound) 143343-43-5 C₇H₁₃NO -OH at C2, -N at bridgehead (1S,2S,5R) Intermediate in degraders (e.g., NEK7 inhibitors) ; Rigid scaffold for drug design.
exo-8-Azabicyclo[3.2.1]octan-2-ol 143343-43-5 C₇H₁₃NO -OH at C2, -N at bridgehead (1S,4S,5R) Stereoisomer with distinct spatial arrangement; used in synthesis of CRBN-targeting agents .
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol 135-97-7 C₈H₁₅NO -OH at C3, -CH₃ at N8 (1R,5S) Known as pseudotropanol; exhibits anticholinergic activity .
8-Azabicyclo[3.2.1]octan-3-ol, 6-Methoxy-8-methyl- 852667-10-8 C₉H₁₇NO₂ -OH at C3, -OCH₃ at C6, -CH₃ at N8 (1S,3S,5R,6R) Increased polarity due to methoxy group; potential CNS applications .
8-Azabicyclo[3.2.1]octan-2-ol, 8-methyl- 31354-42-4 C₈H₁₅NO -OH at C2, -CH₃ at N8 (1S,2R,5R) Altered stereochemistry impacts receptor binding; explored in analgesia .
(+)-Calystegine A3 131580-36-4 C₈H₁₃NO₃ Triol (-OH at C1, C2, C3) (1R,2S,3R,5R) Natural product with glycosidase inhibition; studied for type 2 diabetes .

Functional Group and Pharmacological Impact

  • Hydroxyl Position: The target compound’s -OH at C2 (vs. C3 in pseudotropanol ) enhances hydrogen bonding with kinases, as seen in NEK7 degraders . Triol derivatives like (+)-Calystegine A3 exhibit glycosidase inhibition due to multiple -OH groups .
  • Substituent Effects :

    • Methyl groups at N8 (e.g., 31354-42-4 ) increase lipophilicity, improving blood-brain barrier penetration.
    • Methoxy groups (e.g., 852667-10-8 ) enhance solubility but may reduce receptor affinity.
  • Stereochemistry :

    • The (1S,2S,5R) configuration in the target compound creates a distinct dihedral angle, optimizing interactions with cereblon in molecular glues .
    • Inversion at C2 (e.g., 31354-42-4 ) reduces activity in 5-HT4 receptor agonists like Velusetrag .

Q & A

Basic Research Questions

What are the common synthetic routes for (1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol?

Methodological Answer:
Synthesis typically involves radical cyclization or stereoselective functionalization of bicyclic precursors. For example, radical cyclization of allyl-substituted azetidin-2-ones using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) . Key steps include:

  • Radical Cyclization : Optimize reaction conditions (solvent, temperature, initiator) to control stereochemistry.
  • Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (1S,2S,5R) enantiomer.
    Data Table :
Reaction TypeYield (%)Diastereomeric Excess (%)Reference
Radical Cyclization85–90≥99

How is the stereochemistry of this compound confirmed?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Agilent Xcalibur Eos diffractometer, SHELXS97/SHELXL97 refinement) .
  • NMR Spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) with computational models (DFT) to validate chair and envelope conformations .
  • Optical Rotation : Measure specific rotation ([α]D_D) against known standards.

Advanced Research Questions

What strategies improve sigma-2 receptor selectivity in derivatives of this compound?

Methodological Answer:
Derivatives like 11b ( ) show high sigma-2 affinity (KiK_i < 10 nM) and >100-fold selectivity over sigma-1 receptors. Key strategies:

  • Substituent Tuning : Introduce bulky groups (e.g., 4-methylphenyl) at C3 to sterically hinder sigma-1 binding pockets .
  • Isosteric Replacement : Replace hydroxyl groups with bioisosteres (e.g., fluorine) to enhance metabolic stability without compromising affinity.
    Data Table :
DerivativeSigma-1 KiK_i (nM)Sigma-2 KiK_i (nM)Selectivity Ratio (σ1/σ2)
11b1,2508.2152

How do conformational dynamics influence pharmacological activity?

Methodological Answer:

  • Crystallographic Analysis : The fused piperidine ring adopts a chair conformation, while the pyrrolidine ring exhibits an envelope conformation, creating a 67.6° dihedral angle that modulates receptor interactions .
  • Molecular Dynamics Simulations : Simulate ligand-receptor binding to identify critical torsional angles (e.g., N–C–C–O) affecting binding energy.
  • SAR Studies : Correlate substituent-induced conformational changes with activity (e.g., 3-substituted isoxazole derivatives in ).

What are the challenges in resolving racemic mixtures of bicyclic azabicyclo derivatives?

Methodological Answer:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) or asymmetric catalysis (e.g., Sharpless epoxidation).
  • Case Study : For rel-(1R,3s,5S)-8-methyl derivatives ( ), resolution via diastereomeric salt formation (e.g., tartaric acid) achieves >95% enantiomeric excess.

How can computational methods predict toxicological profiles for novel derivatives?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate properties (e.g., logP, CYP450 inhibition).
  • QSAR Models : Train models on datasets (e.g., acute oral toxicity in ) to predict LD50_{50} and classify hazards (GHS categories).
  • In Silico Mutagenicity : Apply DEREK or Toxtree to flag structural alerts (e.g., nitro groups in ).

Data Contradictions and Validation

How to reconcile discrepancies in reported receptor affinities across studies?

Methodological Answer:

  • Assay Standardization : Validate protocols (e.g., radioligand binding assays) using reference compounds (e.g., haloperidol for sigma receptors).
  • Meta-Analysis : Compare KiK_i values from multiple sources (e.g., vs. commercial libraries) to identify outliers.
  • Experimental Replication : Synthesize and test disputed derivatives under controlled conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.